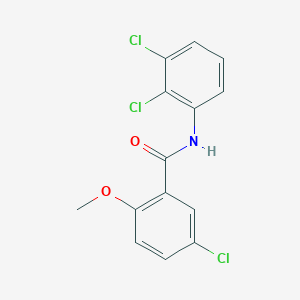
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases. In addition, this compound has been shown to have anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a valuable tool for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers develop more effective drugs based on this compound. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, this compound can be studied for its potential use in the development of new anti-inflammatory and anticancer drugs.
Conclusion:
In conclusion, (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a valuable compound for scientific research. It has unique properties and has been synthesized using various methods. This compound has potential applications in various fields of research, including anti-inflammatory, neuroprotective, and anticancer research. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research, including further investigating its mechanism of action and studying its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine can be achieved using various methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and at elevated temperatures.
Applications De Recherche Scientifique
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-14(13(17)8-11)18-10-12-5-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSVYPQKBZSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethoxybenzyl)-4-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)





